N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Description
N-[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 2 with a thiophene-2-carboxamide moiety. This structure combines electron-rich aromatic systems (dimethoxyphenyl and thiophene) with a sulfur-containing thiadiazole ring, which is often associated with diverse biological activities, including antimicrobial and antifungal properties .
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-20-10-6-5-9(8-11(10)21-2)14-17-18-15(23-14)16-13(19)12-4-3-7-22-12/h3-8H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPFZOSRHKLCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves the formation of the thiadiazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring, which is then coupled with a thiophene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in materials science, particularly in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below highlights key structural analogs and their properties:
Key Observations :
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound likely improves solubility compared to halogenated analogs (e.g., 5j with Cl) but may reduce crystallinity, as seen in lower melting points for methoxy-containing compounds (e.g., 135–140°C for 5k in ) .
Antimicrobial and Antifungal Activity:
- Compound 52 () : Exhibits broad-spectrum antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), attributed to the thiophene-triazole-thiadiazole hybrid structure .
- Thiadiazole Derivatives () : Compounds I8–I13 show fungicidal activity, with I13 (p-tolyl substituent) having the highest melting point (172–173°C), suggesting thermal stability correlates with substituent bulkiness .
Enzyme Inhibition and Docking Studies:
- Phosphorus-Containing Analogs () : Tetrazole-phosphorus derivatives (e.g., 9a–g) demonstrate insecticidal and herbicidal activities, with docking studies highlighting interactions with enzyme active sites .
- Target Compound: Molecular docking could predict interactions with bacterial enzymes (e.g., dihydrofolate reductase), similar to chloroquinoline derivatives (TZ1 in ).
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. Its structure features a thiadiazole ring and a thiophene moiety, which are known for their significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O4S |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit antimicrobial properties . A study demonstrated that derivatives of thiadiazole significantly inhibited the growth of various bacteria including Staphylococcus epidermidis and Klebsiella pneumoniae . The mechanism of action is thought to involve the inhibition of bacterial enzymes crucial for cell wall synthesis.
Anticancer Activity
This compound has shown promising anticancer activity across multiple human cancer cell lines. For instance:
- In vitro studies revealed significant cytotoxic effects against lung cancer (A549), skin cancer (SK-MEL-2), and colon cancer (HCT15) cell lines .
- The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 1.7 µM to 12.57 µM depending on the specific cancer type and structural modifications .
Anti-inflammatory and Other Activities
The compound also exhibits anti-inflammatory properties. Thiadiazole derivatives have been reported to act as carbonic anhydrase inhibitors and possess antioxidant activities . These properties make them suitable candidates for treating conditions associated with inflammation and oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives:
- Anticancer Evaluation : A study by Alam et al. (2011) reported that specific thiadiazole derivatives showed significant suppressive activity against various human cancer cell lines with IC50 values as low as 4.27 µg/mL for SK-MEL-2 cells .
- Molecular Docking Studies : Molecular docking studies suggest that these compounds can effectively bind to key proteins involved in tumorigenesis, such as kinases and DNA polymerases .
- Mechanism of Action : The mechanism through which these compounds exert their effects includes inhibition of DNA replication and interference with RNA synthesis without affecting protein synthesis .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for constructing the 1,3,4-thiadiazole and thiophene-2-carboxamide moieties in this compound?
- Methodological Answer : The synthesis of 1,3,4-thiadiazole derivatives typically involves heterocyclization of thiosemicarbazides with carbon disulfide under acidic conditions, followed by alkylation or acylation to introduce substituents . For the thiophene-2-carboxamide group, Friedel-Crafts acylation or direct coupling of thiophene precursors with activated carbonyl reagents (e.g., oxalyl chloride) is often used. Example protocols include refluxing in toluene or ethanol with catalysts like POCl₃ .
- Key Evidence : Heterocyclization of acylated thiosemicarbazides (), Friedel-Crafts acylation ().
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for NH stretches (~3200 cm⁻¹), C=O (1650–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S-C (650–750 cm⁻¹) .
- ¹H/¹³C NMR : Thiophene protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and thiadiazole carbons (δ 150–160 ppm) .
- Mass Spectrometry : Molecular ion [M⁺] and fragmentation patterns (e.g., loss of methoxy or thiophene groups) .
- Key Evidence : Spectral assignments for analogous compounds ().
Q. How can researchers confirm the purity of synthesized batches?
- Methodological Answer : Use thin-layer chromatography (TLC) with silica gel plates and UV visualization. For quantification, high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phases is recommended. Recrystallization from ethanol/water (4:1) improves purity .
- Key Evidence : Purity verification via TLC and recrystallization ().
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected shifts in NMR) be resolved during structural elucidation?
- Methodological Answer :
Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
Use X-ray crystallography to unambiguously resolve ambiguities. For example, intramolecular hydrogen bonds (C–H···N) in thiadiazole derivatives can distort NMR shifts .
- Key Evidence : X-ray structural validation of planar thiadiazole systems ().
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase for sulfonamide analogs) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., sulfur atoms in thiadiazole) .
- Key Evidence : Computational modeling of thiadiazole derivatives ().
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
Synthesize derivatives with varied substituents on the 3,4-dimethoxyphenyl group (e.g., halogens, alkyl chains).
Test in vitro against target enzymes (e.g., anticonvulsant assays using maximal electroshock in rodents).
Correlate electronic (Hammett σ) or steric parameters with activity trends .
Q. What experimental protocols mitigate challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Use slow evaporation from acetone or DMSO/water (2:1) at 4°C.
- Add trace ammonia (pH 8–9) to deprotonate acidic NH groups and enhance crystal packing .
- Refine structures using SHELXL (for small molecules) with riding H-atom models .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental logP values?
- Methodological Answer :
Validate experimental logP via shake-flask method (octanol/water partition).
Re-examine computational parameters (e.g., atomic charges in ClogP calculations).
Check for tautomerism or solvent effects (e.g., DMSO interactions) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 76–82% (ethanol reflux) | |
| Melting Point | 180–182°C (ethanol/water) | |
| IR Peaks (C=O, C=N) | 1685 cm⁻¹, 1620 cm⁻¹ | |
| Crystal System (X-ray) | Monoclinic, space group P2₁/c |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
